N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
Properties
Molecular Formula |
C26H22N4O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-16-8-10-20(12-17(16)2)30-26(32)22-15-27-23-11-9-19(13-21(23)24(22)29-30)25(31)28-14-18-6-4-3-5-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
PZHCZQNNHVGQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation
This method involves the condensation of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines under acidic conditions. For example, reaction with 3,4-dimethylaniline in the presence of phosphorus pentoxide yields the 2-(3,4-dimethylphenyl) substituent. Key steps include:
Vilsmeier–Haack Reaction
A one-pot synthesis using DMF/POCl3 to form the quinoline backbone. This method is efficient for introducing electron-withdrawing groups at position 8.
-
Conditions : Reflux in DMF/POCl3 (1:2 v/v) for 6 hours.
-
Intermediate : 8-Chlorocarbonyl derivative, which is subsequently amidated.
Introduction of the 3-Oxo Group
The 3-oxo functionality is introduced via oxidation or keto-enol tautomerization :
Oxidation of Pyrazoline Precursors
Direct Cyclization with Keto-Intermediates
Using β-keto esters or β-diketones in cyclocondensation reactions with hydrazines. For example:
Functionalization at Position 8: Carboxamide Installation
The 8-carboxamide group is introduced via carboxylic acid activation followed by amidation:
Carboxylic Acid Synthesis
Amidation with Benzylamine
-
Coupling Agent : EDCl/HOBt or DCC in DMF.
-
Conditions : Room temperature, 12–24 hours, yielding 80–88%.
N-Benzylation and Final Derivatization
The N-benzyl group is introduced via alkylation or Ullmann coupling :
Alkylation of Secondary Amines
Transition-Metal Catalyzed Coupling
Optimization and Purification
Chromatographic Purification
Crystallization
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Friedländer Condensation | Cyclization | 65–78 | 95 | Moderate |
| Vilsmeier–Haack | One-pot synthesis | 70–82 | 97 | High |
| Transition-Metal Coupling | N-Benzylation | 70–75 | 93 | Low |
Challenges and Solutions
-
Regioselectivity : Use of bulky directing groups (e.g., tert-butyl) to control substitution patterns.
-
Oxidation Side Reactions : Employing TEMPO as a radical scavenger to prevent over-oxidation.
-
Scale-Up Issues : Continuous flow synthesis improves reproducibility (patent CN103012397A).
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carboxamide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which may exhibit different chemical and biological properties .
Scientific Research Applications
N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Features :
- Core: 2-pyrazoline (a five-membered ring with two adjacent nitrogen atoms).
- Substituents: 3,4-dimethylphenyl at N1, phenyl at C3, and alkoxyphenyl (methoxy or ethoxy) at C3.
Key Data :
| Property | 1h (Methoxy) | 2h (Ethoxy) | Target Compound |
|---|---|---|---|
| Yield | 80% | 85% | Not reported |
| Melting Point (°C) | 120–124 | 102–106 | Not reported |
| Rf Value | 0.88 | 0.85 | Not applicable |
| IR (C=O stretch, cm⁻¹) | 1682 | 1685 | Likely ~1680–1690 |
| Notable NMR Signals | δ 3.75 (-OCH₃) | δ 4.02 (-OCH₂CH₃) | δ ~7.3–7.4 (benzyl) |
Comparison :
- The alkoxy groups in 1h–2h improve solubility compared to the target’s 3,4-dimethylphenyl substituent, which may enhance lipophilicity .
Pyrazolo[4,3-c]pyridine Derivative (7f from )
Structural Features :
- Core: Pyrazolo[4,3-c]pyridine (smaller aromatic system vs. quinoline).
- Substituents: Phenyl at C2, quinolin-3-yl at C5, and ethyl ester at C5.
Key Data :
| Property | 7f | Target Compound |
|---|---|---|
| Melting Point (°C) | 248–251 | Not reported |
| Yield | 84% | Not reported |
| Elemental Analysis (C%) | 70.09 (Found) | ~75–80 (Estimated) |
| Functional Groups | Ester (-COOEt) | Carboxamide (-CONH) |
Comparison :
- The pyridine core in 7f lacks the extended conjugation of the quinoline moiety in the target compound, likely reducing π-π stacking capacity .
- The ethyl ester in 7f may confer higher metabolic liability compared to the target’s benzyl carboxamide, which is more resistant to hydrolysis .
Pyrazolo[4,3-c]quinoline Carboxamide Analogs (–4)
- N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Key Differences: 2-(4-ethylphenyl) vs. 2-(3,4-dimethylphenyl): The ethyl group may reduce steric hindrance compared to dimethyl substituents. N-(2,4-dimethoxyphenyl)methyl vs.
- N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-(pentyloxy)-1,2-dihydroquinoline-3-carboxamide
- Key Differences: Benzodioxole substituent: Increases electron density and oxidation resistance.
Biological Activity
N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight: 348.40 g/mol
- IUPAC Name: this compound
Anticancer Activity
Research indicates that N-benzyl derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes involved in cancer progression.
- Cell Line Studies:
- In vitro studies on human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated that similar pyrazoloquinoline derivatives significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Molecular docking studies suggest strong interactions with epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
Antiviral Properties
N-benzyl derivatives have also been investigated for their antiviral activity. Pyrazolo[4,3-c]quinolines have shown efficacy against viruses by disrupting viral replication processes.
- Mechanism of Action:
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Mechanistic Insights
The compound's biological activity is often attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition: Many derivatives inhibit enzymes such as kinases involved in signaling pathways critical for tumor growth.
- Apoptosis Induction: Compounds can trigger apoptotic pathways in cancer cells by modulating mitochondrial function.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazolo[4,3-c]quinoline core via cyclocondensation of substituted hydrazines with ketone precursors under reflux conditions (e.g., ethanol or DMF as solvents) .
- Step 2 : Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and aryl halides .
- Step 3 : Carboxamide functionalization at position 8 using benzylamine derivatives in the presence of coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and regioselectivity (e.g., distinguishing pyrazolo N-methyl vs. quinoline protons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. What solubility and stability profiles are expected for this compound?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO or DMF, insoluble in water. Pre-solubilize in DMSO for biological assays (≤1% v/v) .
- Stability : Store at –20°C under inert gas (N2/Ar). Degradation occurs under prolonged light exposure or acidic/basic conditions (>pH 9) .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazoloquinoline core formation?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh3)4 vs. CuI for cross-coupling efficiency .
- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for cyclization kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) while maintaining >80% yield .
- Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. resazurin assays) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate direct target binding .
Q. What strategies enhance selectivity for biological targets?
- Methodological Answer :
- Molecular Docking : Modify the benzyl or dimethylphenyl groups to reduce off-target interactions (e.g., with CYP450 enzymes) .
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended binding partners .
- Isosteric Replacement : Replace the carboxamide with sulfonamide or urea to alter H-bonding patterns .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents at positions 2 (e.g., halogen vs. alkyl) and 8 (e.g., ester vs. amide) .
- Bioisosteres : Replace the pyrazolo ring with triazolo or imidazo groups to assess activity retention .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with IC50 values .
Q. What are the challenges in assessing in vivo pharmacokinetics?
- Methodological Answer :
- Bioavailability : Improve oral absorption via nanoformulation (e.g., PLGA nanoparticles) or prodrug strategies (e.g., ester derivatization) .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in plasma .
- Toxicity Screening : Conduct acute toxicity studies in rodents (OECD 423) with histopathology and serum biochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
